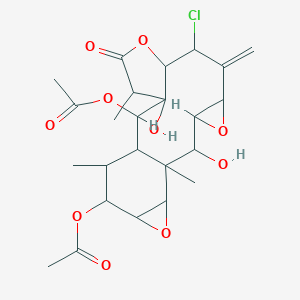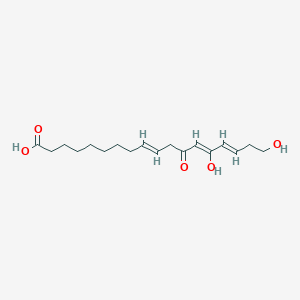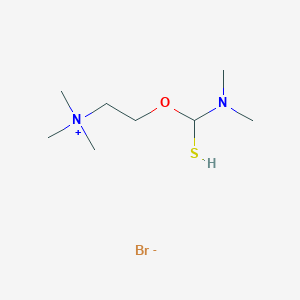
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of key enzymes involved in various metabolic pathways. This leads to a decrease in the production of reactive oxygen species and other harmful molecules, resulting in the observed antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- in lab experiments is its high purity and high yield. This makes it easy to obtain the compound in large quantities for use in various experiments. In addition, the compound exhibits significant antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making it a versatile compound for use in various research applications. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity levels of the compound.
Future Directions
There are several future directions for research on 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-. One direction is to further study the mechanism of action of the compound to gain a better understanding of its biochemical and physiological effects. Another direction is to study the potential applications of the compound in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safe dosage and toxicity levels of the compound to ensure its safety for use in clinical applications. Overall, the potential applications of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- make it an exciting compound for future research and development.
Synthesis Methods
The synthesis of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves the reaction of hept-2-en-1-one with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. The compound has also been studied for its potential anticancer activity. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
126335-02-2 |
|---|---|
Molecular Formula |
C16H17N3.ClH |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(Z)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylhept-2-en-1-one |
InChI |
InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10- |
InChI Key |
RJNUFSZVSJUMSN-RAXLEYEMSA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)C1=CC=CC=C1)/SC2=NN=CN2N |
SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
Canonical SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
synonyms |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)